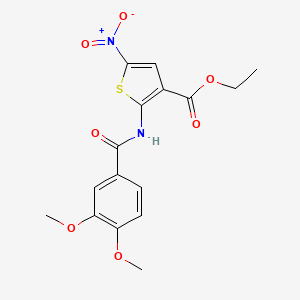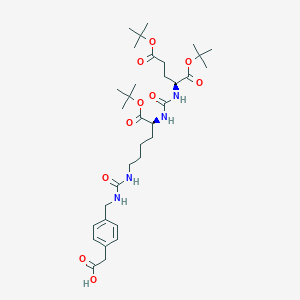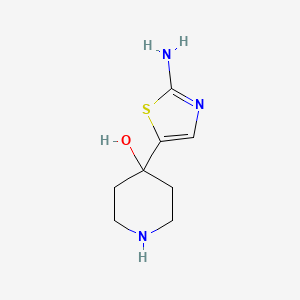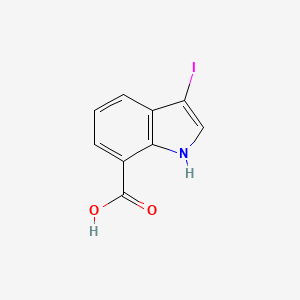![molecular formula C24H24N4O4 B2542043 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide CAS No. 1005303-36-5](/img/no-structure.png)
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Compounds with complex structures including pyrido[2,3-d]pyrimidine derivatives and naphthalene moieties are synthesized through various chemical reactions. These compounds often involve intricate synthesis pathways that leverage reactions such as cyclocondensation, acylation, and others to introduce specific functional groups or structural features. For example, the synthesis of mono- and disubstituted derivatives with potential antimicrobial activity showcases the chemical versatility and potential for modification of these compounds (Voskienė et al., 2011). The detailed synthesis routes provide a foundation for understanding how complex molecules like "2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide" can be constructed and modified for specific scientific research applications.
Biological Activities and Applications
The structural motifs present in the compound suggest potential for biological activities such as antimicrobial and antitumor effects. Research on similar compounds has shown a variety of biological activities, including:
- Antimicrobial Activity : Compounds synthesized from similar structural frameworks have demonstrated good antimicrobial properties against a range of pathogens, suggesting potential applications in the development of new antimicrobial agents (Voskienė et al., 2011).
- Antitumor Activities : The antitumor potential of related compounds, as indicated by their selective anti-tumor activities, suggests a possible research direction in cancer therapy (Jing, 2011).
- Anti-Parkinson's Screening : Derivatives featuring naphthalene moieties have been explored for their anti-Parkinson's activity, offering insights into the therapeutic potential of these compounds in neurodegenerative disease research (Gomathy et al., 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine-3(4H)-carboxylic acid with naphthalen-1-ylamine, followed by acetylation of the resulting amide.", "Starting Materials": [ "5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine-3(4H)-carboxylic acid", "naphthalen-1-ylamine", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "To a solution of 5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine-3(4H)-carboxylic acid (1.0 equiv) in dichloromethane, add triethylamine (1.2 equiv) and naphthalen-1-ylamine (1.0 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Concentrate the reaction mixture under reduced pressure and dissolve the residue in diethyl ether. Wash the organic layer with water, brine, and dry over sodium sulfate. Concentrate the organic layer under reduced pressure to obtain the crude product.", "Dissolve the crude product in acetic anhydride (2.0 equiv) and add triethylamine (2.0 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Quench the reaction by adding water and stir for 1 hour. Extract the organic layer with dichloromethane, wash with water, brine, and dry over sodium sulfate. Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent to obtain the final product." ] } | |
CAS-Nummer |
1005303-36-5 |
Molekularformel |
C24H24N4O4 |
Molekulargewicht |
432.48 |
IUPAC-Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C24H24N4O4/c1-4-15-13-25-22-20(21(15)32-5-2)23(30)28(24(31)27(22)3)14-19(29)26-18-12-8-10-16-9-6-7-11-17(16)18/h6-13H,4-5,14H2,1-3H3,(H,26,29) |
InChI-Schlüssel |
VYBCOQFUPUFVCZ-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC4=CC=CC=C43 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2541961.png)


![N-(3,4-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2541964.png)


![Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-6-carboxylate](/img/structure/B2541970.png)



![Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinoline-6-carboxylate](/img/structure/B2541975.png)
![Methyl 1-[(dimethylamino)sulfonyl]piperidine-4-carboxylate](/img/structure/B2541981.png)

